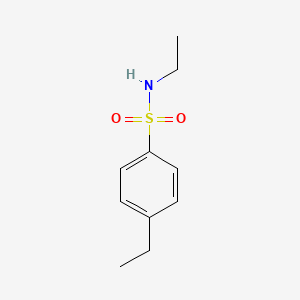

N,4-Diethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,4-Diethylbenzene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Diethylbenzene-1-sulfonamide can be synthesized through the reaction of 4-diethylbenzenesulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane or acetonitrile and a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of sulfonamides often involves the direct synthesis from thiols and amines. This method is advantageous as it avoids the need for pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

N,4-Diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,4-Diethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.

Mechanism of Action

The mechanism of action of N,4-Diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting various physiological processes . The sulfonamide group plays a crucial role in this inhibition by mimicking the enzyme’s natural substrate.

Comparison with Similar Compounds

Similar Compounds

Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Sulfenamides: Used as vulcanization accelerators in the rubber industry.

Uniqueness

N,4-Diethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the diethyl substitution on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and industrial applications compared to other sulfonamides.

Biological Activity

N,4-Diethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO2S and features a sulfonamide group attached to a diethyl-substituted benzene ring. The unique structure influences its reactivity and interaction with biological targets, making it a subject of various studies.

The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrase , an enzyme crucial for regulating pH and fluid balance in biological systems. By binding to the active site of carbonic anhydrase, this compound prevents the conversion of carbon dioxide to bicarbonate, impacting physiological processes such as respiration and ion transport.

Enzyme Inhibition

Research indicates that this compound effectively inhibits carbonic anhydrase activity. This inhibition can lead to therapeutic implications in conditions where modulation of this enzyme is beneficial, such as in certain types of glaucoma and edema.

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties. This compound has been explored for its potential use in drug development against bacterial infections. Its structural similarity to other sulfonamide antibiotics suggests it may exhibit comparable antimicrobial activity .

Study on Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives, including those similar to this compound, could influence cardiovascular parameters by interacting with calcium channels. This suggests potential applications in treating cardiovascular diseases .

Pharmacokinetic Evaluation

Pharmacokinetic studies using computational models have shown that this compound exhibits favorable absorption and distribution characteristics. These findings are crucial for understanding the compound's efficacy and safety profile in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Sulfamethazine | Sulfonamide antibiotic | Used in veterinary medicine |

| Sulfadiazine | Antimicrobial | Effective against toxoplasmosis |

| This compound | Carbonic anhydrase inhibitor | Diethyl substitution enhances reactivity |

This compound stands out due to its specific structural characteristics that may influence its pharmacological properties compared to traditional sulfonamides.

Properties

CAS No. |

477482-94-3 |

|---|---|

Molecular Formula |

C10H15NO2S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N,4-diethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-3-9-5-7-10(8-6-9)14(12,13)11-4-2/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

LTXFHGMNQJDHBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.